molecular formula C2H9ClN2 B13446286 1,1-Dimethylhydrazine-d8 dcl

1,1-Dimethylhydrazine-d8 dcl

Cat. No.: B13446286
M. Wt: 105.61 g/mol
InChI Key: VFQADAFGYKTPSH-RAJXCQGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylhydrazine-d8 dcl is a deuterated form of 1,1-Dimethylhydrazine, a compound widely used in various scientific and industrial applications. The deuterium labeling (d8) makes it particularly useful in research involving isotopic labeling and tracing. This compound is known for its high chemical purity and stability, making it a valuable tool in analytical and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylhydrazine-d8 dcl can be synthesized through the reaction of deuterated dimethylamine with deuterated chloramine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

    Preparation of Deuterated Dimethylamine: Deuterated dimethylamine is synthesized by reacting deuterated methanol with ammonia in the presence of a catalyst.

    Reaction with Deuterated Chloramine: The deuterated dimethylamine is then reacted with deuterated chloramine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic labeling of the final product. The use of advanced reactors and purification techniques is essential to achieve the desired chemical purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylhydrazine-d8 dcl undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form nitrogen-containing compounds.

    Reduction: Can be reduced to form simpler hydrazine derivatives.

    Substitution: Participates in nucleophilic substitution reactions, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Nitrosodimethylamine, formaldehyde dimethylhydrazone.

    Reduction: Methylhydrazine, hydrazine.

    Substitution: Various alkyl and acyl derivatives.

Scientific Research Applications

1,1-Dimethylhydrazine-d8 dcl is used in a wide range of scientific research applications:

    Chemistry: Used as a reagent in synthetic chemistry for the preparation of deuterated compounds.

    Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of stable isotope-labeled standards for analytical chemistry.

Mechanism of Action

The mechanism of action of 1,1-Dimethylhydrazine-d8 dcl involves its interaction with various molecular targets and pathways:

    Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage.

    DNA Damage: It can cause DNA damage through the formation of reactive intermediates, leading to mutations and cell death.

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylhydrazine: The non-deuterated form, widely used as a rocket propellant.

    Methylhydrazine: A simpler hydrazine derivative with similar chemical properties.

    Hydrazine: The parent compound, used in various industrial applications.

Uniqueness

1,1-Dimethylhydrazine-d8 dcl is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in isotopic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C2H9ClN2

Molecular Weight

105.61 g/mol

IUPAC Name

(2H)chlorane;1,1-dideuterio-2,2-bis(trideuteriomethyl)hydrazine

InChI

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3

InChI Key

VFQADAFGYKTPSH-RAJXCQGESA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl

Canonical SMILES

CN(C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.